molecular formula C18H18N2O2 B5818958 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide

Cat. No. B5818958
M. Wt: 294.3 g/mol
InChI Key: KUGCOIGWFQHJMG-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide, also known as BZ-423, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BZ-423 belongs to the family of benzoxazole derivatives and has been shown to exhibit anti-inflammatory, anti-tumor, and immunomodulatory properties.

Mechanism of Action

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide exerts its effects by targeting the mitochondrial respiratory chain complex III. This leads to the production of reactive oxygen species (ROS) and the activation of the mitochondrial permeability transition pore (mPTP). The opening of the mPTP leads to the release of cytochrome c and the induction of apoptosis.
Biochemical and Physiological Effects:
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been shown to have both anti-inflammatory and immunomodulatory effects. It inhibits the activation of T-cells and reduces the production of pro-inflammatory cytokines. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has also been shown to induce apoptosis in cancer cells by targeting the mitochondrial respiratory chain complex III. This mechanism of action is unique and has the potential to overcome the resistance of cancer cells to traditional chemotherapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide is its unique mechanism of action. This makes it a promising candidate for the treatment of autoimmune diseases and cancer. However, one of the limitations of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide. One area of research is the development of more water-soluble analogs of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide that can be administered more easily in vivo. Another area of research is the investigation of the potential therapeutic applications of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide in other diseases such as Parkinson's disease and Alzheimer's disease. Finally, the development of combination therapies that include N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide may lead to more effective treatments for autoimmune diseases and cancer.
Conclusion:
In conclusion, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide is a synthetic compound that has shown promising therapeutic potential in the treatment of autoimmune diseases and cancer. Its unique mechanism of action and anti-inflammatory and immunomodulatory effects make it a promising candidate for further research. However, more research is needed to fully understand the potential therapeutic applications of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide and to develop more effective treatments for these diseases.

Synthesis Methods

The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide involves the reaction of 2-methyl-5-nitrophenylacetic acid with 2-aminobenzoic acid in the presence of thionyl chloride and triethylamine. The resulting intermediate is then reacted with 1-bromo-3-chloropropane to yield N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide. The overall yield of the synthesis is approximately 40%.

Scientific Research Applications

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been shown to modulate the immune response by inhibiting the activation of T-cells and reducing the production of pro-inflammatory cytokines.
Another area of research has been in the treatment of cancer. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide has been shown to induce apoptosis in cancer cells by targeting the mitochondrial respiratory chain complex III. This mechanism of action is unique and has the potential to overcome the resistance of cancer cells to traditional chemotherapy.

properties

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-3-6-17(21)19-15-11-13(10-9-12(15)2)18-20-14-7-4-5-8-16(14)22-18/h4-5,7-11H,3,6H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGCOIGWFQHJMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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